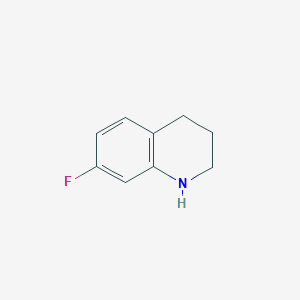
7-Fluoro-1,2,3,4-tetrahydroquinoline
Cat. No. B1355739
Key on ui cas rn:
939758-75-5
M. Wt: 151.18 g/mol
InChI Key: YNLNAFQKGGXCDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08222417B2
Procedure details


To a solution of 7-fluoro-2,3-dihydro-1H-quinolin-4-one obtained in Reference Example 3 (810 mg) in trifluoroacetic acid (10 ml), triethylsilane (3.9 ml) was added and stirred at room temperature for 3 days. The reaction mixture was adjusted to pH 10 to 12 by addition of 8M aqueous sodium hydroxide under ice cooling, and then extracted with chloroform. To the extracted organic layer, water and 12M aqueous hydrochloric acid were added to separate the aqueous layer. The separated aqueous layer was adjusted to pH 10 to 12 by addition of 8M aqueous sodium hydroxide, and then extracted with chloroform. The extracted organic layer was washed with brine, dried over anhydrous magnesium sulfate and then filtered to remove the desiccant, followed by distilling off the solvent under reduced pressure to give the titled compound, i.e., 7-fluoro-1,2,3,4-tetrahydroquinoline (530 mg) as a light-yellow powder.

[Compound]
Name
Example 3
Quantity
810 mg
Type
reactant
Reaction Step Two




Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]1[CH:11]=[C:10]2[C:5]([C:6](=O)[CH2:7][CH2:8][NH:9]2)=[CH:4][CH:3]=1.[OH-].[Na+]>FC(F)(F)C(O)=O.C([SiH](CC)CC)C>[F:1][C:2]1[CH:11]=[C:10]2[C:5]([CH2:6][CH2:7][CH2:8][NH:9]2)=[CH:4][CH:3]=1 |f:1.2|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
FC1=CC=C2C(CCNC2=C1)=O
|
Step Two
[Compound]
|
Name
|
Example 3
|
|
Quantity
|
810 mg
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Step Four
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
FC(C(=O)O)(F)F
|
Step Five
|
Name
|
|
|
Quantity
|
3.9 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)[SiH](CC)CC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
stirred at room temperature for 3 days
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with chloroform
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the extracted organic layer, water and 12M aqueous hydrochloric acid were added
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to separate the aqueous layer
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
The separated aqueous layer was adjusted to pH 10 to 12 by addition of 8M aqueous sodium hydroxide
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extracted with chloroform
|
WASH
|
Type
|
WASH
|
|
Details
|
The extracted organic layer was washed with brine
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous magnesium sulfate
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to remove the desiccant
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
by distilling off the solvent under reduced pressure
|
Outcomes


Product
Details
Reaction Time |
3 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C2CCCNC2=C1
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 530 mg |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
